5-Nitro-2-(trifluoromethyl)phenol
Overview
Description
“5-Nitro-2-(trifluoromethyl)phenol” is a chemical compound with the molecular formula C7H4F3NO3 . It has a molecular weight of 207.11 . The compound is a pale yellow solid at room temperature .
Synthesis Analysis
The synthesis of nitro compounds like “this compound” can be achieved through various methods. One common method is the direct substitution of hydrocarbons with nitric acid . Another method involves displacement reactions with nitrite ions . Oxidation of primary amines is also a possible route for the synthesis of nitro compounds .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C7H4F3NO3/c8-7(9,10)5-2-1-4(11(13)14)3-6(5)12/h1-3,12H . This code provides a standard way to encode the compound’s molecular structure.
Chemical Reactions Analysis
Nitro compounds, such as “this compound”, have unique chemical properties due to the presence of the nitro group (-NO2). The nitro group is a hybrid of two equivalent resonance structures, resulting in a full positive charge on nitrogen and a half-negative charge on each oxygen . This polar character influences the compound’s reactivity and its interactions with other substances.
Scientific Research Applications
Microbial Degradation of Explosives
Research on microbial degradation of explosives like TNT has shown that various products, including phenolic derivatives, result from the biotransformation processes. These findings suggest potential applications for compounds like 5-Nitro-2-(trifluoromethyl)phenol in bioremediation and the study of microbial interactions with nitroaromatic compounds (Hawari et al., 2000).
Selective Oxidation of Aromatic Compounds
Zeolites have been used for the selective oxidation of various aromatic compounds, including phenols, into corresponding phenols and diphenols. This research highlights the potential use of this compound in catalytic oxidation processes, indicating its role in the synthesis of industrially relevant chemicals (Kustov et al., 2000).
Phenol Hydroxylation
Studies on FeZSM-5 catalysts in the hydroxylation of benzene to phenol with nitrous oxide demonstrate the relevance of phenolic compounds in chemical transformations. This research can provide insights into the catalytic roles of similar phenolic compounds, like this compound, in industrial applications (Yuranov et al., 2004).
Luminescent Detection of Explosives
Functionalized reduced graphene oxide materials have been developed for the selective detection of nitro explosives, demonstrating the utility of phenolic compounds in the development of sensitive detection systems. This suggests the potential application of this compound in the creation of advanced sensors and detection technologies (Dinda et al., 2014).
Ultrasonic Destruction of Phenols
Research on the ultrasonic destruction of phenols, including their chloro and nitro derivatives, emphasizes the importance of phenolic compounds in environmental remediation. This indicates possible applications of this compound in water treatment and pollution control (Kidak & Ince, 2006).
Mechanism of Action
Mode of Action
It is known that nitrophenols can interact with various biological molecules, potentially leading to changes in cellular processes .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 5-Nitro-2-(trifluoromethyl)phenol . These factors can include pH, temperature, and the presence of other molecules, among others. Understanding these influences is crucial for optimizing the use of this compound.
Properties
IUPAC Name |
5-nitro-2-(trifluoromethyl)phenol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F3NO3/c8-7(9,10)5-2-1-4(11(13)14)3-6(5)12/h1-3,12H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MAYPOULSOMISHH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])O)C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F3NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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